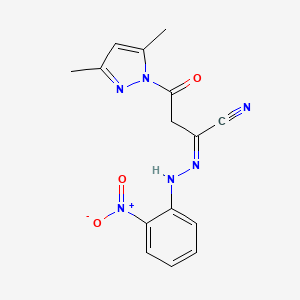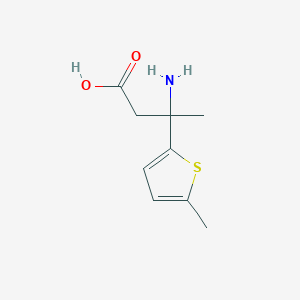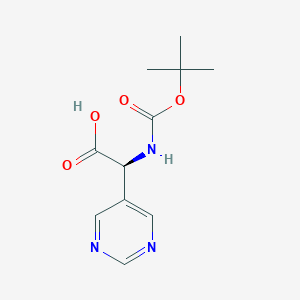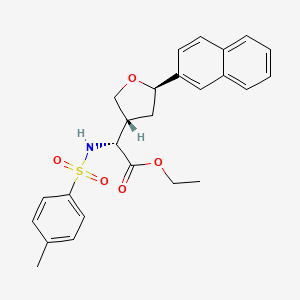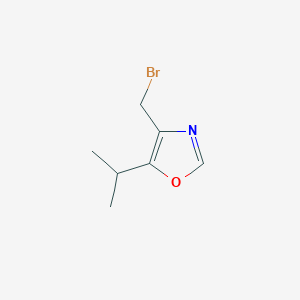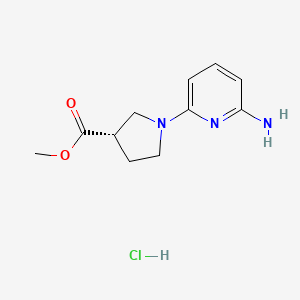
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl is a chemical compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrrolidine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the aminopyridine moiety.
Esterification reactions: to form the carboxylate ester group.
Hydrochloride salt formation: to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate: Lacks the hydrochloride salt form.
Ethyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl ®-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl: Enantiomer with different stereochemistry.
Uniqueness
Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity.
Propriétés
Formule moléculaire |
C11H16ClN3O2 |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
methyl (3S)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-16-11(15)8-5-6-14(7-8)10-4-2-3-9(12)13-10;/h2-4,8H,5-7H2,1H3,(H2,12,13);1H/t8-;/m0./s1 |
Clé InChI |
DKHFNBABCFWYBQ-QRPNPIFTSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCN(C1)C2=CC=CC(=N2)N.Cl |
SMILES canonique |
COC(=O)C1CCN(C1)C2=CC=CC(=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate](/img/structure/B13058448.png)
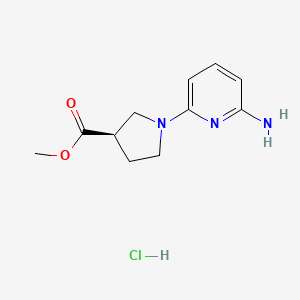

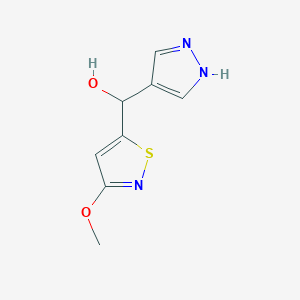
![1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13058470.png)

